molecular formula C20H22ClN3OS B2412615 (4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(naphthalen-1-yl)methanone hydrochloride CAS No. 1216770-94-3

(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(naphthalen-1-yl)methanone hydrochloride

Cat. No.: B2412615
CAS No.: 1216770-94-3
M. Wt: 387.93
InChI Key: WJGFFUSYYOUJRX-UHFFFAOYSA-N
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Description

(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(naphthalen-1-yl)methanone hydrochloride: . This compound features a thiazole ring, a piperazine ring, and a naphthalene moiety, making it a versatile molecule for further study and application.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity has been explored, particularly in the context of enzyme inhibition and receptor binding.

  • Medicine: : Potential therapeutic applications are being investigated, including its use as a drug candidate for various diseases.

  • Industry: : It may find use in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

Mode of Action

Based on its structure, it is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .

Biochemical Pathways

Without specific target identification, it is challenging to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been shown to influence various cellular processes, suggesting that this compound may also have broad effects on cellular function .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for determining the bioavailability of the compound, which influences its efficacy and safety profile .

Result of Action

The specific molecular and cellular effects of this compound’s action are currently unknown. Compounds with similar structures have been shown to influence various cellular processes, suggesting that this compound may also have broad effects on cellular function .

Action Environment

The action of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, efficacy, and the nature of its interaction with its targets .

Safety and Hazards

This involves assessing the potential risks associated with the compound, including toxicity, flammability, and environmental impact. Safety data sheets (SDS) are often used to communicate this information .

Preparation Methods

Synthetic Routes and Reaction Conditions

. One common synthetic route includes:

  • Thiazole Synthesis: : The thiazole ring can be synthesized through the reaction of an appropriate amine with carbon disulfide and an alkyl halide.

  • Piperazine Introduction: : The piperazine ring is then introduced through a nucleophilic substitution reaction with the thiazole derivative.

  • Naphthalene Coupling: : Finally, the naphthalene moiety is coupled to the piperazine-thiazole structure using a suitable coupling reagent.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed to introduce oxygen-containing functional groups.

  • Reduction: : Reduction reactions can be used to reduce specific functional groups within the molecule.

  • Substitution: : Substitution reactions can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: : Nucleophiles like sodium cyanide (NaCN) and electrophiles like alkyl halides are typically employed.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Comparison with Similar Compounds

This compound can be compared to other similar compounds that share structural features such as thiazole rings, piperazine rings, or naphthalene moieties. Some similar compounds include:

  • 4-((4-Methylthiazol-2-yl)methyl)piperidin-4-ol

  • 4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-4-ol

  • (4-Methyl-piperazin-2-yl)-methanol

These compounds may have similar biological activities or chemical properties, but the presence of different substituents or functional groups can lead to unique behaviors and applications.

Properties

IUPAC Name

[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-naphthalen-1-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS.ClH/c1-15-14-25-19(21-15)13-22-9-11-23(12-10-22)20(24)18-8-4-6-16-5-2-3-7-17(16)18;/h2-8,14H,9-13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJGFFUSYYOUJRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CN2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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